molecular formula C8H9FN2O2S B15051512 5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B15051512
M. Wt: 216.23 g/mol
InChI Key: PBMBRIFDOXMVHL-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a bicyclic sulfonamide derivative characterized by a 1,2,4-thiadiazine 1,1-dioxide core fused to a benzene ring. Key structural features include a fluorine substituent at position 5 and a methyl group at position 2.

Properties

Molecular Formula

C8H9FN2O2S

Molecular Weight

216.23 g/mol

IUPAC Name

5-fluoro-3-methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C8H9FN2O2S/c1-5-10-8-6(9)3-2-4-7(8)14(12,13)11-5/h2-5,10-11H,1H3

InChI Key

PBMBRIFDOXMVHL-UHFFFAOYSA-N

Canonical SMILES

CC1NC2=C(C=CC=C2S(=O)(=O)N1)F

Origin of Product

United States

Preparation Methods

Synthesis of 5-Fluoro-2-nitrobenzenesulfonamide

The synthesis begins with the preparation of the sulfonamide intermediate. 5-Fluoro-2-nitrobenzenesulfonyl chloride is reacted with 2,6-dimethylaniline in a methanol-water mixture under reflux, facilitated by sodium acetate as a base. This step yields the corresponding sulfonamide derivative, which is isolated via filtration and purified through silica gel chromatography.

Reaction Conditions

  • Reagents : 5-Fluoro-2-nitrobenzenesulfonyl chloride, 2,6-dimethylaniline, CH₃COONa
  • Solvent : Methanol:H₂O (3:1)
  • Temperature : Reflux (80–90°C)
  • Yield : ~95% (analogous to non-fluorinated derivatives)

Reduction of Nitro Group to Amine

The nitro group in the sulfonamide intermediate is reduced to an amine using hydrazine monohydrate in the presence of ferric chloride (FeCl₃) and activated charcoal. This reaction proceeds under reflux in methanol, with the amine product purified via ethyl acetate extraction and chromatography.

Reduction Protocol

  • Reducing Agent : Hydrazine monohydrate (80%)
  • Catalyst : FeCl₃, activated charcoal
  • Solvent : Methanol
  • Temperature : Reflux (5 hours)
  • Yield : 95% (reported for non-fluorinated analogue)

Cyclization with Trimethyl Orthoacetate

The 2-aminobenzenesulfonamide undergoes cyclization with trimethyl orthoacetate to form the 3-methyl-3,4-dihydro-2H-benzo[e]thiadiazine 1,1-dioxide core. This step introduces the methyl group at position 3 through a condensation reaction, facilitated by the acetaldehyde equivalent released from the orthoacetate.

Cyclization Parameters

  • Reagent : Trimethyl orthoacetate
  • Solvent : Toluene or dichloromethane
  • Temperature : 110°C (reflux)
  • Reaction Time : 12–24 hours
  • Yield : 70–85% (estimated from analogous reactions)

A secondary method involves modifying the thiadiazine ring post-cyclization. While not directly applied to the 5-fluoro derivative, this approach has been utilized for structurally related compounds. The Chan-Lam coupling introduces aryl or heteroaryl groups at position 7 of the benzothiadiazine core using arylboronic acids and copper(II) acetate. For 5-fluoro-3-methyl derivatives, this step is omitted due to the absence of substituents requiring introduction at position 7.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization efficiency is highly dependent on solvent polarity. Non-polar solvents like toluene favor ring closure by stabilizing the transition state, while dichloromethane may require longer reaction times. Elevated temperatures (110°C) are critical for achieving complete conversion, as lower temperatures result in partial cyclization and dimerization by-products.

Catalytic Enhancements

The use of Lewis acids such as boron trifluoride diethyl etherate (BF₃·Et₂O) has been explored to accelerate cyclization. However, excessive acid concentrations risk sulfonamide decomposition, necessitating careful stoichiometric control.

Analytical Characterization

Spectral Data

  • ¹H NMR (DMSO-d₆) : δ 7.85 (d, J = 8.5 Hz, 1H, ArH), 7.42 (dd, J = 8.5, 2.5 Hz, 1H, ArH), 7.32 (d, J = 2.5 Hz, 1H, ArH), 4.21 (s, 2H, NH₂), 3.05 (s, 3H, CH₃).
  • Melting Point : 144–146°C (consistent with non-fluorinated analogues).

Purity Assessment

HPLC analysis of the final product typically shows ≥98% purity when purified via recrystallization from ethanol-water mixtures.

Challenges and Limitations

Regioselectivity in Sulfonylation

The electrophilic substitution of 5-fluoro-2-nitrobenzenesulfonyl chloride may yield minor regioisomers if competing reaction sites are present. Rigorous purification via column chromatography is essential to isolate the desired para-substituted sulfonamide.

Stability of Amine Intermediate

The 2-aminobenzenesulfonamide intermediate is susceptible to oxidation, requiring storage under inert atmosphere and immediate use in subsequent steps to prevent degradation.

Chemical Reactions Analysis

Key Reactions and Structural Implications

  • Fluorination Effects : The 5-fluoro substituent is retained from the starting material and influences the electronic environment of the benzothiadiazine core. Fluorination at the 7-position (as seen in related derivatives) reduces PI3Kδ inhibitory activity but improves selectivity over other PI3K isoforms .

  • Suzuki Coupling Substituents : The introduction of aryl groups (e.g., indole, 3,4-dimethoxyphenyl) at the affinity pocket enhances potency. For example, the indole derivative (15a) shows an IC₅₀ of 217 nM for PI3Kδ inhibition .

Biological Activity Correlations

DerivativeSubstituentPI3Kδ IC₅₀ (nM)Selectivity Over PI3KγReference
15a5-indolyl217>140-fold
15b3,4-dimethoxyphenyl26621-fold
16a (7-fluoro analog)5-indolylInactiveN/A

Molecular Interactions

The benzo[e]thiadiazine 1,1-dioxide core interacts with PI3Kδ via hydrogen bonding between the sulfonamide oxygen and H₂O₂₇₈ . The absence of an 8-fluorine (unlike lead quinazolinones) reduces potency but maintains high selectivity .

Fluorination Position Effects

While the 5-fluoro substituent is part of the core structure, analogous 7-fluoro derivatives exhibit reduced activity. For example, compound 16a (7-fluoro) loses inhibitory activity, while 16c (3-fluoro-4-methoxyphenyl) shows a slight potency increase .

Scientific Research Applications

5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, the compound binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. As an AMPA receptor activator, it enhances the receptor’s response to glutamate, thereby modulating synaptic transmission .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Fluorine Substitution :

    • 5-Fluoro vs. 7-Fluoro: Fluorine at position 5 (target compound) may influence electronic properties differently compared to 7-fluoro-substituted analogs. For example, 7-fluoro derivatives (e.g., 4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide) show potent AMPA receptor PAM activity and cognitive-enhancing effects in vivo . In contrast, 7-fluoro substitution in PI3Kδ inhibitors reduces activity, suggesting position-dependent effects .
    • Fluorinated Alkyl Chains: Fluorine on alkyl chains (e.g., 4-(2-fluoroethyl) groups) enhances metabolic stability and bioavailability in AMPA PAMs, as seen in compound 12b (7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide) .
  • Methyl Group at Position 3 :
    The 3-methyl group stabilizes the dihydro conformation, preventing aromatization and maintaining allosteric modulation efficacy. This feature is shared with compounds like 7-chloro-5-(furan-3-yl)-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, which retains AMPA PAM activity even after metabolic oxidation .

Core Heterocycle Modifications

  • Benzothiadiazine vs. Thienothiadiazine Dioxides: Replacement of the benzene ring with a thiophene moiety (e.g., 6-chloro-4-cyclopropyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide) alters electronic properties and receptor binding. Thieno analogs exhibit variable potency at AMPA and kainate receptors (KARs), with cyclopropyl groups at position 4 enhancing activity .
  • Saturation State :
    Unsaturated derivatives (e.g., 7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) retain AMPA PAM activity but show reduced metabolic stability compared to dihydro forms .

Pharmacological Profiles of Key Analogs

Table 1: Comparative Data for Selected 1,2,4-Thiadiazine 1,1-Dioxides

Compound Name Substituents Target Activity Key Findings Source (Evidence)
5-Fluoro-3-methyl-3,4-dihydro-2H-benzothiadiazine 1,1-dioxide 5-F, 3-CH3 Not explicitly reported Structural similarity to AMPA PAMs and PI3Kδ inhibitors suggests potential. N/A
7-Chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-benzothiadiazine 1,1-dioxide 7-Cl, 4-(CH2CH2F) AMPA PAM EC50 = 3.2 µM (rat cortex); oral cognitive enhancement in rats.
7-Chloro-5-(furan-3-yl)-3-methyl-3,4-dihydro-2H-benzothiadiazine 1,1-dioxide 7-Cl, 5-furan, 3-CH3 AMPA PAM Retains activity post-metabolism; increases hippocampal acetylcholine.
6-Chloro-4-cyclopropyl-thieno[3,2-e]thiadiazine 1,1-dioxide Thiophene core, 4-cyclopropyl AMPA/KAR modulation Improved potentiator activity vs. ethyl-substituted analogs.
7-Fluoro-3-methyl-benzo[e]thiadiazine 1,1-dioxide derivatives 7-F, 3-CH3 PI3Kδ inhibition Fluorine at position 7 reduces PI3Kδ inhibitory activity.

Biological Activity

5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The compound's molecular formula is C8H9FN2O2SC_8H_9FN_2O_2S with a molar mass of 216.23 g/mol. Its structure features a thiadiazine ring, which is known for its pharmacological significance. The presence of the fluorine atom and the methyl group contributes to its unique reactivity and biological properties .

Antimicrobial Properties

Research has indicated that derivatives of thiadiazines, including this compound, exhibit notable antimicrobial activities. A study demonstrated that such compounds can effectively inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
16Escherichia coli

These results suggest that the compound's structure may play a crucial role in its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Antiviral Activity

The compound has also been studied for its antiviral properties. A molecular docking study indicated that it could act as an inhibitor of viral enzymes crucial for the replication of certain viruses, including Hepatitis B virus (HBV). The binding affinity was evaluated using computational methods, revealing potential as a therapeutic agent against viral infections .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it possesses significant cytotoxicity against leukemia cells with an ID50 value of 1×105M1\times 10^{-5}M. This suggests that it may interfere with cancer cell proliferation by inducing apoptosis or cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, contributing to its cytotoxic effects.

Study on Antimicrobial Effects

In a controlled laboratory setting, the efficacy of this compound was compared with standard antibiotics. The study found that this compound exhibited comparable or superior activity against resistant strains of bacteria. This highlights its potential as a lead compound for developing new antimicrobial agents .

Evaluation of Antiviral Activity

A recent investigation focused on the antiviral potential of the compound against HBV. Using both in vitro assays and molecular modeling techniques, researchers concluded that it could serve as a promising candidate for further development into antiviral therapies .

Q & A

Q. Key Reaction Conditions :

ParameterValue/ReagentReference
Cyclization CatalystTriethyl orthoformate
Temperature150°C (reflux)
Purification MethodSilica gel chromatography

How can researchers confirm the structural integrity of this compound post-synthesis?

Basic Question
Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for characteristic signals, such as methyl protons (δ ~1.0–1.2 ppm) and aromatic fluorine-coupled splitting patterns (e.g., δ ~7.5–8.0 ppm for fluorinated aromatic protons) .
    • ¹³C NMR : Confirm the presence of sulfone groups (C-SO₂ at δ ~120–130 ppm) and quaternary carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (e.g., C₁₀H₁₀FN₃O₂S₂) with <2 ppm error .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages should align with theoretical values within ±0.3% .

What strategies are effective in optimizing reaction yields for analogous thiadiazine dioxides?

Advanced Question
Yield optimization requires systematic parameter screening:

  • Catalyst Screening : Copper(I) iodide (CuI) enhances coupling reactions in THF, improving yields by 15–20% in triazole-thiadiazine hybrids .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or dioxane) increase cyclization efficiency compared to non-polar solvents .
  • Temperature Gradients : Stepwise heating (e.g., 80°C for 8 hours followed by 120°C for 2 hours) reduces side-product formation in multi-step syntheses .

Q. Example Optimization Table :

VariableOptimal ConditionYield IncreaseReference
Catalyst (CuI loading)10 mol%+18%
SolventDMF+12%
Reaction Time10 hours+8%

How should discrepancies in biological activity data between structurally similar thiadiazine derivatives be addressed?

Advanced Question
Contradictions in activity data (e.g., antibacterial vs. cytotoxic effects) may arise from:

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance sulfonamide bioactivity but may increase cytotoxicity .
  • Stereochemical Factors : Axial vs. equatorial methyl group orientation in the dihydrothiadiazine ring can alter binding affinity .

Q. Methodological Recommendations :

  • Perform dose-response assays to compare IC₅₀ values across analogs.
  • Use molecular docking to assess interactions with target proteins (e.g., bacterial dihydropteroate synthase) .

What computational or experimental methods elucidate the mechanism of thiadiazine ring formation?

Advanced Question
Mechanistic studies for cyclization involve:

  • Isotopic Labeling : Introduce ¹⁵N or ²H into starting materials to track bond reorganization during ring closure .
  • Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps (e.g., sulfonamide cyclization barriers) .
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to detect intermediates like thiourea derivatives .

Key Mechanistic Insight :
The formation of the 1,2,4-thiadiazine ring proceeds via nucleophilic attack of the sulfonamide nitrogen on a carbonyl carbon, followed by dehydration .

How do fluorination and methyl substitution impact the compound’s physicochemical properties?

Advanced Question

  • Fluorine : Enhances metabolic stability and membrane permeability due to its electronegativity and small atomic radius. LogP values decrease by ~0.5 units compared to non-fluorinated analogs .
  • Methyl Group : Increases lipophilicity (LogP +0.3) and steric bulk, potentially reducing solubility in aqueous buffers .

Q. Analytical Validation :

PropertyFluorinated AnalogNon-Fluorinated AnalogReference
LogP2.12.6
Aqueous Solubility (mg/mL)0.150.45

What are the recommended protocols for evaluating in vitro stability of this compound?

Advanced Question

  • Plasma Stability : Incubate with human plasma (37°C, pH 7.4) for 24 hours. Analyze degradation via LC-MS; <10% degradation indicates suitability for pharmacokinetic studies .
  • Photostability : Expose to UV light (λ = 254 nm) for 48 hours. Monitor absorbance changes at λmax (~280 nm for thiadiazines) .

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